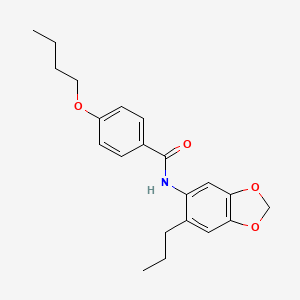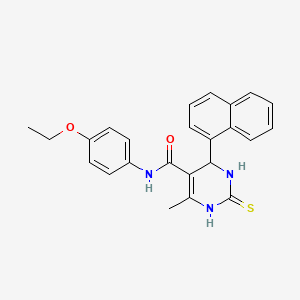
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as BPB, is a chemical compound with potential therapeutic applications in various fields. BPB is a benzamide derivative that has been studied for its potential use in cancer treatment, as well as in the treatment of neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. Another area of research is the investigation of the potential use of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide for therapeutic use.
Conclusion:
In conclusion, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a promising compound with potential therapeutic applications in cancer treatment, as well as in the treatment of neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide and to determine its optimal therapeutic use.
Métodos De Síntesis
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 6-propyl-1,3-benzodioxole with butylamine, followed by acylation with benzoyl chloride. The resulting product is then purified through recrystallization to obtain 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in its pure form.
Aplicaciones Científicas De Investigación
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been studied extensively for its potential therapeutic applications. In cancer research, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as Parkinson's disease and depression.
Propiedades
IUPAC Name |
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-3-5-11-24-17-9-7-15(8-10-17)21(23)22-18-13-20-19(25-14-26-20)12-16(18)6-4-2/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFCQAXSHBXFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2CCC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)

![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5155949.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5155959.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)